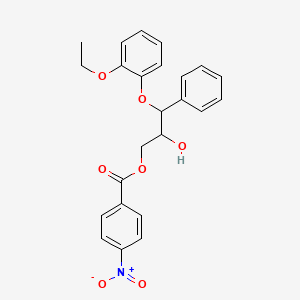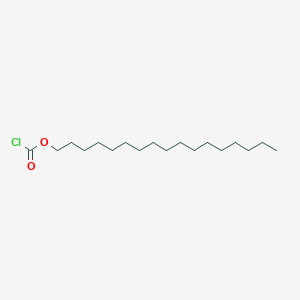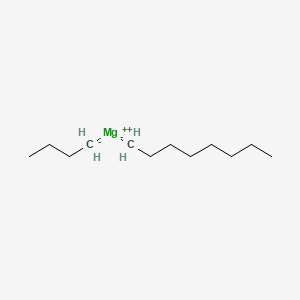
Butyloctylmagnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyloctylmagnesium is an organometallic compound with the molecular formula C12H26Mg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to butyl and octyl groups. This compound is typically used in the production of polyolefins and other industrial applications due to its alkylating, reducing, and Lewis-acid properties .
准备方法
Synthetic Routes and Reaction Conditions
Butyloctylmagnesium can be synthesized through the reaction of magnesium with butyl and octyl halides in the presence of a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
Mg+C4H9Br+C8H17Br→C4H9MgC8H17+MgBr2
Industrial Production Methods
In industrial settings, this compound is often produced in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of high-purity magnesium and halides, along with advanced purification techniques, ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
Butyloctylmagnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF and diethyl ether are commonly used to stabilize the reagent .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reactants used. For example:
- Reaction with aldehydes or ketones forms secondary or tertiary alcohols.
- Reaction with esters forms tertiary alcohols.
- Reaction with halides forms substituted hydrocarbons .
科学研究应用
Butyloctylmagnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in the production of polyolefins and other polymers.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of advanced materials with specific properties
作用机制
The mechanism of action of butyloctylmagnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The magnesium atom in this compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack .
相似化合物的比较
Similar Compounds
Butylmagnesium Chloride: Similar in structure but contains a chloride ion instead of an octyl group.
Octylmagnesium Bromide: Contains an octyl group but lacks the butyl group.
Di-n-butylmagnesium: Contains two butyl groups instead of one butyl and one octyl group.
Uniqueness
Butyloctylmagnesium is unique due to its dual alkyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both alkylating and reducing properties are required. Its ability to form stable solutions in hydrocarbons also distinguishes it from other Grignard reagents .
属性
CAS 编号 |
69929-18-6 |
|---|---|
分子式 |
C12H26Mg |
分子量 |
194.64 g/mol |
IUPAC 名称 |
magnesium;butane;octane |
InChI |
InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI 键 |
KXDANLFHGCWFRQ-UHFFFAOYSA-N |
规范 SMILES |
CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


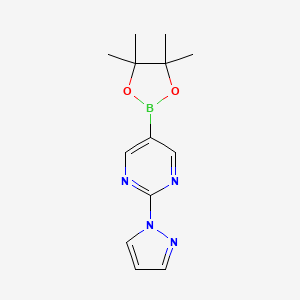
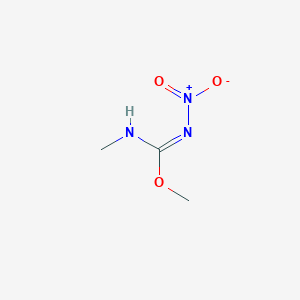
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)

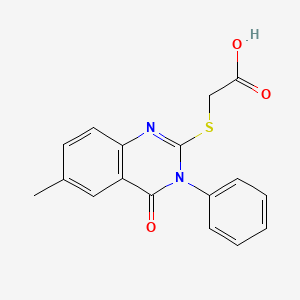
![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
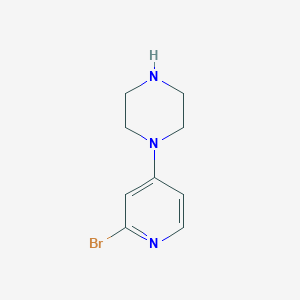
![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
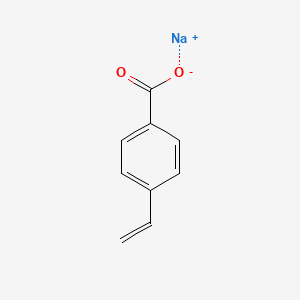
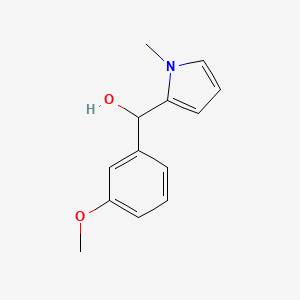
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
